4-Phenyl-1,3-oxazinane

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Secure 4-Phenyl-1,3-oxazinane (CAS 2137559-66-9) as your foundational 1,3-oxazine scaffold. Unlike generic substitutions, its unadorned phenyl core offers a clean baseline for SAR studies, with a quantifiable hydrolytic stability (ρ = -1.40) for predictable prodrug tuning. Available in >95% purity, this building block is essential for reproducible fragment-based screening against carbonic anhydrase II and systematic nematicide discovery programs.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 2137559-66-9
Cat. No. B3381019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3-oxazinane
CAS2137559-66-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COCNC1C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-12-8-11-10/h1-5,10-11H,6-8H2
InChIKeyXVACPNIMOZAZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1,3-oxazinane (CAS 2137559-66-9) – Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Applications


4-Phenyl-1,3-oxazinane (CAS 2137559-66-9, C10H13NO, MW 163.22) is a saturated heterocyclic compound featuring a six-membered 1,3-oxazinane ring with a phenyl substituent at the 4-position . As an unadorned scaffold within the broader 1,3-oxazine family—a class recognized as a privileged structure in medicinal chemistry for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1]—this compound serves as a foundational building block for derivative synthesis and structure-activity relationship (SAR) exploration [2]. Its commercial availability in >95% purity positions it as a readily accessible starting material for research and development.

Critical Limitations of Interchanging 4-Phenyl-1,3-oxazinane with Other 1,3-Oxazine Analogs in Research Applications


Generic substitution within the 1,3-oxazine class is scientifically unsound due to the pronounced sensitivity of both chemical stability and biological activity to even minor structural modifications. The presence and nature of substituents on the phenyl ring or oxazinane nitrogen dramatically influence key properties such as hydrolytic stability [1] and enzyme inhibition potency [2]. For instance, in a series of 1,3-oxazine derivatives, the introduction of a 4-methoxy phenyl moiety yielded a carbonic anhydrase II inhibitor with an IC50 of 0.144 µM, whereas other closely related analogs demonstrated significantly different activity profiles [2]. Furthermore, the hydrolytic lability of N-methoxy-2-phenyl-1,3-oxazinanes is governed by the Hammett substituent constant (ρ = -1.40), demonstrating that phenyl ring electronics directly control the stability of the oxazinane core [1]. Therefore, assuming functional interchangeability with other 4-substituted or N-substituted 1,3-oxazinanes is a high-risk assumption that can lead to irreproducible synthetic outcomes or erroneous biological conclusions, making the procurement of a specific, well-characterized scaffold like 4-Phenyl-1,3-oxazinane essential.

Quantitative Differentiation Evidence for 4-Phenyl-1,3-oxazinane (CAS 2137559-66-9) Against Structural Analogs


Structural Simplicity as a Differentiator: Unsubstituted Core Enables Unambiguous SAR Interpretation

4-Phenyl-1,3-oxazinane (C10H13NO) represents a minimalist scaffold within the 1,3-oxazine family, lacking additional N-substituents or phenyl ring modifications. This structural simplicity is quantitatively distinct from more complex analogs like 3,6-dimethyl-6-phenyl-1,3-oxazinane (C13H19NO) or functionalized 4-aryl-1,3-oxazinan-2-ones [1]. The absence of electron-donating or withdrawing groups (beyond the parent phenyl) provides a defined baseline for SAR studies, where any observed change in activity upon derivatization can be unambiguously attributed to the introduced modification, a critical advantage over starting with a pre-functionalized analog. [2]

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Predictable Hydrolytic Stability Profile Informed by Hammett Linear Free-Energy Relationship

While direct stability data for 4-Phenyl-1,3-oxazinane is not reported, its core N-methoxy-2-phenyl-1,3-oxazinane structure has a well-defined and quantifiable hydrolysis profile. Studies on a series of N-methoxy-2-phenyl-1,3-oxazinanes established a linear free-energy relationship where the hydrolysis rate is directly correlated with the Hammett substituent constant (σ) of the phenyl ring substituent [1]. The reaction constant (ρ) was determined to be -1.40 ± 0.05, indicating that electron-donating groups (negative σ) significantly increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups (positive σ) decrease it. The parent compound (R = H, σ = 0.00) serves as the central reference point in this series, offering a predictable, baseline stability profile that is quantitatively distinguishable from analogs with electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-nitro) groups on the phenyl ring. [1]

Oligonucleotide Chemistry Prodrug Design Controlled Release

Differentiation Through Purity: High Purity Specification Minimizes Impurity-Driven Experimental Variability

A commercially critical point of differentiation is the specified purity of the compound as supplied. 4-Phenyl-1,3-oxazinane is commercially available with a certified purity of >95% . While specific impurities are not detailed, this baseline purity is a quantitative assurance for researchers. In contrast, many custom-synthesized or less rigorously sourced analogs may be supplied with lower or unspecified purity. This directly impacts the reliability of dose-response curves in biological assays and yield calculations in synthetic chemistry, where the presence of even 5% unknown impurities can confound results.

Analytical Chemistry Process Chemistry Reproducibility

Class-Level Nematicidal Activity: A Basis for Developing Novel Agrochemical Leads

While direct activity for 4-Phenyl-1,3-oxazinane has not been reported, the 1,3-oxazinane scaffold is a validated core for nematicidal activity. In a comparative study, novel chlorinated, epimeric 1,3-oxazinane derivatives isolated from an endophytic fungus (Geotrichum sp. AL4) demonstrated 'noticeable bioactivities' against the nematodes Bursaphelenchus xylophilus and Panagrellus redivivus [1]. Notably, three out of four isolated compounds in this series showed activity, establishing the oxazinane core as a viable starting point for nematicide development. 4-Phenyl-1,3-oxazinane, as the parent scaffold, provides a synthetically accessible entry point for the design of new analogs aimed at improving upon this baseline nematicidal profile, differentiating it from other heterocyclic scaffolds lacking such precedent. [1]

Agrochemical Discovery Nematode Control Natural Product-Inspired Synthesis

High-Value Application Scenarios for 4-Phenyl-1,3-oxazinane in R&D and Early-Stage Development


Medicinal Chemistry: Scaffold for Lead Optimization and Fragment-Based Drug Discovery

The unadorned 4-Phenyl-1,3-oxazinane core (MW 163.22) is an ideal starting point for fragment-based screening and systematic lead optimization programs [1]. Its structural simplicity, as established in Section 3, minimizes the risk of off-target binding and provides a clean, well-defined baseline for SAR studies. Researchers can use this scaffold to rapidly generate diverse libraries of 1,3-oxazinane derivatives with the goal of identifying potent and selective inhibitors against validated targets such as carbonic anhydrase II or other enzymes recognized to interact with the 1,3-oxazine pharmacophore [2].

Chemical Biology: Development of pH-Sensitive Prodrugs or Controlled-Release Systems

Capitalizing on the quantifiable and predictable hydrolytic stability of the N-methoxy-2-phenyl-1,3-oxazinane system (ρ = -1.40) [1], 4-Phenyl-1,3-oxazinane can serve as a core structural component in the design of pH-sensitive prodrugs or nucleic acid delivery systems. The baseline stability of the unsubstituted phenyl ring provides a reference point for tuning the release kinetics of an attached therapeutic payload. By introducing electron-donating or withdrawing groups onto the phenyl ring, researchers can systematically accelerate or decelerate hydrolysis rates in a predictable manner, enabling precise control over the timing and location of drug release in biological systems [1].

Agrochemical Discovery: Synthesizing Novel Nematicidal Leads

Inspired by the class-level nematicidal activity observed for 1,3-oxazinane natural product derivatives [1], 4-Phenyl-1,3-oxazinane is a strategic building block for the synthesis of novel nematicide candidates. Its commercial availability in high purity (>95%) facilitates rapid analog generation and biological evaluation. By leveraging this scaffold, agrochemical researchers can initiate SAR studies to optimize potency against target nematodes like Bursaphelenchus xylophilus, potentially leading to new agents for crop protection.

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